![molecular formula C13H15BrFN3O B1475658 4-(4-bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1632497-69-8](/img/structure/B1475658.png)
4-(4-bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including functional group transformations and cyclization reactions . Researchers have explored various synthetic routes, such as Huisgen 1,3-dipolar cycloaddition or click chemistry , to assemble the triazole ring. Precursors containing the bromofluorophenyl and neopentyl groups are key starting materials. Detailed synthetic protocols can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 4-(4-bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one reveals its three-dimensional arrangement. The bromofluorophenyl group contributes to its lipophilicity, while the neopentyl substituent imparts steric bulk. The triazole ring plays a crucial role in its biological interactions. Computational studies and X-ray crystallography have elucidated the precise geometry and bond angles .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including nucleophilic substitutions , oxidations , and reductions . For instance, it can undergo aryl halide cross-coupling reactions to introduce additional functional groups. Researchers have explored its reactivity in the context of medicinal chemistry, aiming to modify its pharmacological properties .
Future Directions
properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-2-(2,2-dimethylpropyl)-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFN3O/c1-13(2,3)7-18-12(19)17(8-16-18)11-5-4-9(14)6-10(11)15/h4-6,8H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIPMCWYFZVQRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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